4-[4-(2-methylpropyl)phenyl]butanoic Acid
CAS No.: 1041514-31-1
Cat. No.: VC5740182
Molecular Formula: C14H20O2
Molecular Weight: 220.312
* For research use only. Not for human or veterinary use.
![4-[4-(2-methylpropyl)phenyl]butanoic Acid - 1041514-31-1](/images/structure/VC5740182.png)
Specification
CAS No. | 1041514-31-1 |
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Molecular Formula | C14H20O2 |
Molecular Weight | 220.312 |
IUPAC Name | 4-[4-(2-methylpropyl)phenyl]butanoic acid |
Standard InChI | InChI=1S/C14H20O2/c1-11(2)10-13-8-6-12(7-9-13)4-3-5-14(15)16/h6-9,11H,3-5,10H2,1-2H3,(H,15,16) |
Standard InChI Key | BIQFDSJVVFHEED-UHFFFAOYSA-N |
SMILES | CC(C)CC1=CC=C(C=C1)CCCC(=O)O |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name, 4-[4-(2-methylpropyl)phenyl]butanoic acid, reflects its structural features: a butanoic acid chain () attached to a phenyl ring at the fourth carbon, with the phenyl group further substituted by an isobutyl group () at the para position . The compound’s stereochemistry and conformational flexibility arise from the single bonds in the butanoic acid chain and the isobutyl side chain, enabling diverse intermolecular interactions.
Key structural identifiers include:
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SMILES: CCC(CC1=CC=C(C(C)C)C=C1)CC(=O)O
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InChIKey: UYVYSFZCCKOLQH-UHFFFAOYSA-N
The crystal structure of analogous compounds, such as 4-phenyl-4-[2-(pyridine-4-carbonyl)hydrazinylidene]butanoic acid, reveals intramolecular hydrogen bonding between carboxylic acid and hydrazine groups, suggesting similar stabilizing interactions may occur in 4-[4-(2-methylpropyl)phenyl]butanoic acid .
Synthesis and Production
Synthetic Routes
The synthesis of 4-[4-(2-methylpropyl)phenyl]butanoic acid typically involves a multi-step approach:
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Friedel-Crafts Alkylation: Isobutylbenzene is synthesized via alkylation of benzene with isobutyl chloride in the presence of .
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Acylation: The isobutylbenzene undergoes Friedel-Crafts acylation with succinic anhydride to form 4-(4-isobutylphenyl)-4-oxobutanoic acid .
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Reduction: The ketone group in the intermediate is reduced to a methylene group using catalytic hydrogenation or hydride reducing agents (e.g., ), yielding the final product .
A literature method by Shanker and Rao (1995) for analogous compounds employs Claisen condensation followed by acid hydrolysis, providing a yield of ~96% under optimized conditions .
Industrial-Scale Production
Industrial synthesis prioritizes continuous flow reactors to enhance efficiency and purity. Key steps include:
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Catalytic Optimization: Lewis acids like or improve acylation yields .
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Purification: Distillation and recrystallization from ethanol-water mixtures achieve >99% purity .
Physicochemical Properties
Property | Value | Source |
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Molecular Weight | 220.31 g/mol | |
Density | ~1.095 g/cm³ (estimated) | |
Boiling Point | 356.1°C (extrapolated) | |
LogP | 2.41 (predicted) | |
Solubility | Low in water; soluble in ethanol, DMSO |
The compound’s low water solubility and moderate lipophilicity () make it suitable for lipid-based formulations . The carboxylic acid group enables salt formation, enhancing solubility in basic aqueous solutions.
Chemical Reactivity
Functional Group Transformations
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Esterification: Reacts with alcohols (e.g., methanol) under acidic catalysis to form esters .
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Decarboxylation: Heating above 200°C yields 4-(4-isobutylphenyl)butane .
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Halogenation: Electrophilic substitution at the phenyl ring occurs with , producing brominated derivatives.
Catalytic Reactions
Hydrogenation of the carboxylic acid group using reduces it to a primary alcohol, 4-[4-(2-methylpropyl)phenyl]butanol, a potential intermediate for fragrances .
Applications in Scientific Research
Pharmaceutical Intermediate
The compound’s structure resembles non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, suggesting potential as a COX inhibitor precursor . Current studies focus on derivatization to enhance bioactivity.
Materials Science
As a building block for liquid crystals, the rigid phenyl group and flexible alkyl chain promote mesophase formation in thermotropic materials .
Analytical Chemistry
Used as a standard in gas chromatography-mass spectrometry (GC-MS) for quantifying aromatic carboxylic acids in environmental samples .
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